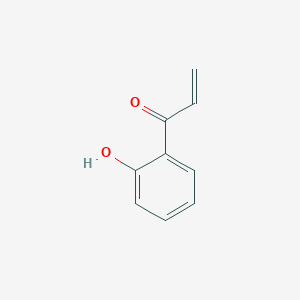![molecular formula C15H21NO4 B15096412 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group attached to a hexanoic acid backbone via a carbonyl and amino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid typically involves the reaction of 2-ethoxybenzoic acid with hexamethylenediamine under specific conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-ethoxybenzoic acid and the amino group of hexamethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminohexanoic acid: A simpler analogue with similar structural features but lacking the ethoxyphenyl group.
2-{[(2-Chlorobenzyl)oxy]carbonyl}aminohexanoic acid: A related compound with a chlorobenzyl group instead of an ethoxyphenyl group.
Uniqueness
6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid is unique due to the presence of the ethoxyphenyl group, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
6-[(2-ethoxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-20-13-9-6-5-8-12(13)15(19)16-11-7-3-4-10-14(17)18/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
CBZWIHRCBSXMOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Propan-2-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B15096334.png)
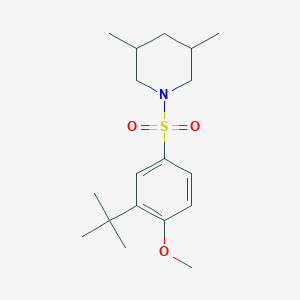
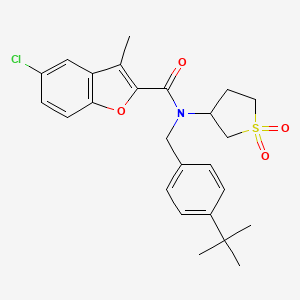
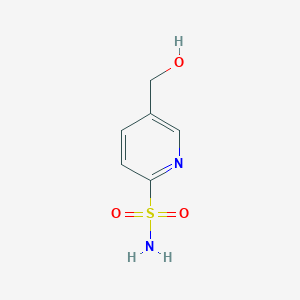
![Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate](/img/structure/B15096369.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine](/img/structure/B15096381.png)

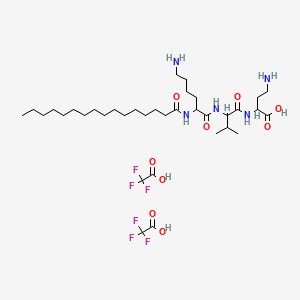
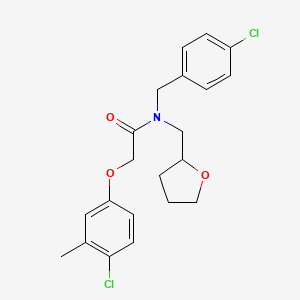
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
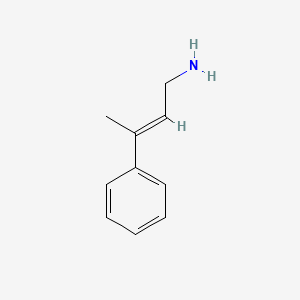
![1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone](/img/structure/B15096415.png)
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
